Exact Mass and Molecular Weight Determination of 3-(3-Methylpiperazin-1-yl)propanoic Acid: A High-Resolution Mass Spectrometry Guide
Exact Mass and Molecular Weight Determination of 3-(3-Methylpiperazin-1-yl)propanoic Acid: A High-Resolution Mass Spectrometry Guide
Executive Summary
In modern drug development, functionalized piperazines serve as critical pharmacophores and versatile linkers. 3-(3-Methylpiperazin-1-yl)propanoic acid (CAS: 1060813-87-7) is a prime example, offering a basic piperazine ring for target engagement and a propanoic acid moiety for peptide coupling. As a Senior Application Scientist, I frequently encounter analytical bottlenecks when laboratories rely on low-resolution techniques to verify such building blocks.
This whitepaper provides an authoritative guide on the mass metrics of 3-(3-Methylpiperazin-1-yl)propanoic acid, detailing the causality behind its exact mass calculation and outlining a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its definitive structural confirmation.
Theoretical Mass Concepts: Molecular Weight vs. Exact Mass
A common pitfall in mass spectrometry is conflating molecular weight with exact mass. While both describe the mass of the chemical formula C₈H₁₆N₂O₂ , they are derived through fundamentally different physical principles.
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Molecular Weight (172.22 g/mol ): This is the macroscopic mass used for stoichiometry and benchtop weighing. It is calculated using the abundance-weighted average atomic masses of all isotopes present in nature (e.g., Carbon = 12.011).
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Exact Mass (172.121178 Da): This is the microscopic mass of a single molecule composed exclusively of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). In HRMS, exact mass is the critical metric because the mass spectrometer separates individual isotopic species rather than averaging them[1].
The difference between the nominal mass (172 Da) and the exact mass (172.121178 Da) is known as the mass defect (0.121178 Da). This specific decimal value acts as a highly specific fingerprint, allowing us to differentiate this compound from thousands of other isobaric molecules that also share a nominal mass of 172 Da.
Figure 1: Divergence between Molecular Weight and Exact Mass calculations.
Quantitative Data Summary
Table 1: Physicochemical Properties of 3-(3-Methylpiperazin-1-yl)propanoic acid
| Property | Value | Derivation / Source |
| Molecular Formula | C₈H₁₆N₂O₂ | Structural composition |
| Molecular Weight | 172.22 g/mol | Abundance-weighted average |
| Exact Mass (Monoisotopic) | 172.121178 Da | Sum of most abundant isotopes |
| Hydrogen Bond Donors | 2 | Piperazine NH, Carboxylic OH |
| Hydrogen Bond Acceptors | 4 | N (x2), O (x2) |
Analytical Workflow: HRMS Protocol
To definitively confirm the identity of 3-(3-Methylpiperazin-1-yl)propanoic acid, we must utilize High-Resolution Mass Spectrometry (such as an Orbitrap or Q-TOF system) capable of >60,000 resolving power[2].
The causality behind our experimental choices in this workflow is rooted in the molecule's acid-base chemistry. The piperazine ring contains secondary and tertiary amines that are highly basic. Therefore, we utilize Electrospray Ionization in positive mode (ESI+) . By lowering the pH of our solvent with Formic Acid, we force the complete protonation of the piperazine nitrogens, driving the equilibrium entirely toward the [M+H]+ state. This maximizes the signal-to-noise ratio and prevents signal dilution across multiple unwanted adduct forms.
Step-by-Step Self-Validating Methodology
This protocol is designed as a self-validating system . It incorporates an internal lock-mass to continuously verify instrumental accuracy, ensuring that any measured mass defect is an absolute reflection of the molecule's elemental composition, rather than an artifact of instrumental drift[3].
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Sample Preparation:
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Accurately weigh 1.0 mg of the analyte.
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Dissolve in 1.0 mL of a 50:50 Methanol:Water mixture to create a 1 mg/mL stock. Causality: Methanol enhances desolvation efficiency in the ESI source.
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Dilute to a final concentration of 1 µg/mL using the same solvent system supplemented with 0.1% Formic Acid .
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Lock-Mass Integration (Self-Validation Step):
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Spike the sample with a known internal calibrant, such as Leucine Enkephalin (exact mass [M+H]+ = 556.2771 Da).
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Configure the acquisition software to dynamically adjust the mass axis based on the real-time measurement of this lock-mass. If the lock-mass deviates by >2 ppm, the system must automatically flag and invalidate the run[4].
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Instrument Parameters (ESI+):
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Capillary Voltage: 3.0 - 3.5 kV.
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Desolvation Temperature: 350 °C.
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Mass Range: m/z 50 to 600.
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Resolution: Set to >60,000 FWHM at m/z 200.
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Data Acquisition & Analysis:
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Infuse the sample at a flow rate of 5 µL/min.
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Extract the mass spectrum and isolate the monoisotopic peak.
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Calculate the mass error between the experimental [M+H]+ and the theoretical [M+H]+ (173.128454 Da). An error of < 5 ppm confirms the elemental formula.
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Figure 2: Self-validating HRMS workflow for exact mass determination.
Data Interpretation & Expected Adducts
Upon successful acquisition, the primary signal observed will be the protonated molecule. Because the exact mass of a proton (H⁺) is 1.007276 Da, the theoretical target m/z shifts accordingly.
Table 2: Expected High-Resolution Mass Data (Positive Ion Mode)
| Adduct Species | Ion Formula | Theoretical Exact Mass (m/z) | Diagnostic Significance |
| Protonated [M+H]+ | [C₈H₁₇N₂O₂]+ | 173.128454 | Primary target peak (dominant due to basic nitrogens). |
| Sodium Adduct [M+Na]+ | [C₈H₁₆N₂O₂Na]+ | 195.110400 | Secondary confirmation peak (often suppressed by Formic Acid). |
| Isotopic [M+H+1]+ | [¹³C¹²C₇H₁₇N₂O₂]+ | 174.131809 | Confirms carbon count based on ~8.8% relative abundance. |
By cross-referencing the primary [M+H]+ exact mass with the isotopic abundance of the [M+H+1]+ peak (driven primarily by the natural 1.1% abundance of ¹³C per carbon atom), analysts can achieve absolute certainty in the structural assignment of 3-(3-Methylpiperazin-1-yl)propanoic acid prior to downstream synthetic applications.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 1395380, 3-(4-Methylpiperazin-1-yl)propanoic acid" (Representative isomer for C₈H₁₆N₂O₂ exact mass properties). PubChem. [Link]
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ResolveMass Laboratories Inc. "High Resolution Mass Spectrometry (HRMS) Analysis". ResolveMass. [Link]
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Gu, H., et al. "Method for the Routine Determination of Accurate Masses by Triple Quadrupole Mass Spectrometry". PubMed Central (PMC), National Institutes of Health. [Link]
